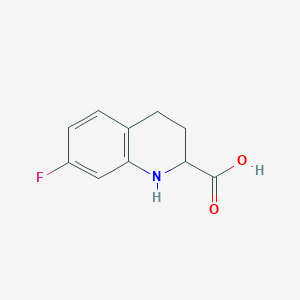

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H10FNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1,3,5,8,12H,2,4H2,(H,13,14) |

InChI Key |

WYUUGYMKVGHRGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)F)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluoropyridinium salts are employed to fluorinate electron-rich aromatic rings. For example, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives undergo regioselective fluorination at the 7-position under acidic conditions. Typical yields range from 60–75%, with purity dependent on chromatographic separation.

Reaction Conditions :

Halogen Exchange (Halex Reaction)

Nucleophilic displacement of chlorine or bromine at the 7-position using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF, DMSO) provides an alternative route. This method is advantageous for substrates pre-functionalized with a leaving group.

Example Protocol :

-

Starting Material : 7-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

-

Reagent : KF (3.0 equiv), 18-crown-6 (0.1 equiv)

-

Solvent : DMF, 120°C, 48 hours

Cyclization Strategies for Tetrahydroquinoline Core Formation

The tetrahydroquinoline ring system is constructed via acid-catalyzed cyclization or transition metal-mediated cross-coupling.

Friedländer-Type Cyclization

Condensation of 2-aminobenzaldehyde derivatives with β-ketoesters or malonic acid derivatives in polyphosphoric acid (PPA) yields tetrahydroquinoline-2-carboxylic acids. Fluorine can be introduced either pre- or post-cyclization.

Representative Procedure :

Nickel-Catalyzed Cross-Coupling/Cyclization

A photoredox/Ni dual catalytic system enables one-pot synthesis from o-bromosulfonamides and 3-chloropropylbis(catecholato) silicate:

Steps :

-

Cross-Coupling : 4CzIPN (3 mol%), NiCl₂(dtbbpy) (5 mol%), NMP, blue LED irradiation (18 hours).

-

Cyclization : NaI, K₂CO₃, 2–3 hours stirring.

-

Yield : 54–67% for fluorinated tetrahydroquinoline carboxylates.

Advantages :

Functional Group Interconversion

Oxidation of Methyl/Methoxy Groups

Controlled oxidation of 7-fluoro-2-methyltetrahydroquinoline derivatives using KMnO₄ or RuO₄ under acidic conditions generates the carboxylic acid functionality.

Oxidation Protocol :

Hydrolysis of Nitriles or Esters

Saponification of ethyl or methyl esters (e.g., ethyl 7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate) under basic conditions is a standard method:

Conditions :

Comparative Analysis of Methods

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Electrophilic Fluorination | 60–75% | Regioselective, minimal byproducts | Requires expensive fluorinating agents |

| Halex Reaction | 65–70% | Cost-effective for pre-halogenated substrates | Long reaction times (≥48 hours) |

| Friedländer Cyclization | 70–85% | Scalable, single-step ring formation | Requires corrosive PPA |

| Nickel Catalysis | 50–67% | Mild conditions, functional group tolerance | Sensitivity to oxygen and moisture |

| Ester Hydrolysis | >95% | High efficiency, simple setup | Dependent on ester precursor availability |

Emerging Techniques and Optimization

Recent advances focus on solvent-free mechanochemical synthesis and flow chemistry to enhance reaction efficiency. For instance, ball-milling fluorination with KF/CaO mixtures reduces solvent waste and improves atom economy. Additionally, continuous-flow systems enable precise control over exothermic cyclization steps, minimizing decomposition .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid serves as a critical intermediate in the synthesis of diverse pharmaceuticals. Its derivatives are being investigated for their potential to treat neurological disorders and other medical conditions. The compound's structure allows for modifications that enhance bioactivity and pharmacokinetic properties.

Case Study: Neurological Disorders

Recent studies have highlighted the efficacy of compounds derived from this compound in targeting neurotransmitter systems. For instance, research on its derivatives has shown promising results in modulating serotonin receptors, which are crucial for treating depression and anxiety disorders .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to explore enzyme inhibition mechanisms. It aids in understanding metabolic pathways and identifying potential therapeutic targets.

Application Example: Metabolic Pathway Analysis

In one study, researchers used this compound to investigate its effects on specific enzymes involved in metabolic disorders. The findings suggest that modifications to the compound can lead to enhanced inhibitory activity against enzymes such as cyclooxygenase and lipoxygenase .

Material Science

Development of Novel Materials

In material science, this compound is being explored for creating polymers with enhanced properties. Its unique chemical structure contributes to the development of materials with improved thermal stability and mechanical strength.

Research Example: Polymer Synthesis

Studies have demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties. For instance, blending it with polyvinyl chloride resulted in materials with increased tensile strength and flexibility .

Analytical Chemistry

Standard in Chromatographic Techniques

This compound is also employed as a standard reference in analytical chemistry. It aids in the accurate quantification of related compounds within complex mixtures through chromatographic techniques.

Example: High-Performance Liquid Chromatography (HPLC)

In HPLC applications, this compound has been used to calibrate instruments for detecting pharmaceutical compounds in biological samples. Its consistent performance as a standard ensures reliable results across various analytical methods .

Neuroscience Studies

Investigating Neurotransmitter Effects

Researchers employ this compound to study its effects on neurotransmitter systems. This research contributes to understanding brain function and developing potential treatments for mental health conditions.

Case Study: Impact on Dopaminergic Systems

A study focused on the influence of this compound on dopaminergic signaling pathways revealed significant insights into its potential applications in treating disorders like schizophrenia and Parkinson's disease .

Summary Table of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis targeting neurological disorders | Modulation of serotonin receptors |

| Biochemical Research | Studies on enzyme inhibition mechanisms | Inhibition of cyclooxygenase enzymes |

| Material Science | Development of polymers with enhanced properties | Improved tensile strength in PVC blends |

| Analytical Chemistry | Standard reference for chromatographic techniques | Calibration in HPLC for detecting pharmaceuticals |

| Neuroscience Studies | Investigating effects on neurotransmitter systems | Impact on dopaminergic pathways |

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. This interaction can lead to the modulation of biological pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Positional Isomers of Carboxylic Acid Substituents

The position of the carboxylic acid group on the tetrahydroquinoline scaffold significantly impacts physicochemical and biological properties:

Key Findings :

- The 2-carboxylic acid derivatives exhibit superior receptor-binding affinity compared to other positional isomers, likely due to optimal spatial alignment with target proteins .

- The 6-carboxylic acid analog with a 2-oxo group shows utility in photolabeling studies, suggesting covalent interaction capabilities .

Halogenation and Functional Group Variations

Substitution patterns, particularly halogenation, influence pharmacological activity:

Key Findings :

- Dichloro derivatives (e.g., 5,7-dichloro) exhibit stronger NMDA receptor inhibition than mono-fluoro analogs, likely due to increased electron-withdrawing effects .

- Fluorine on a pendant phenyl ring (e.g., 3-(3-fluorophenyl)) shifts activity toward kinase inhibition, highlighting scaffold-dependent target selectivity .

Stereochemical and Salt Form Comparisons

Stereochemistry and salt forms critically influence bioavailability:

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through various methods involving the cyclization of appropriate precursors. The compound's structure includes a fluorine atom at the 7-position and a carboxylic acid group at the 2-position, contributing to its biological properties. The molecular formula is with a molecular weight of approximately 197.17 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Its activities include:

- Antimicrobial Properties : Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antibacterial activity against various pathogens. For instance, a study reported that related compounds showed minimum inhibitory concentrations (MICs) ranging from 1 to 4.1 mg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : The compound has been evaluated for its potential as a neuroprotective agent. It is suggested that tetrahydroquinoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

A comprehensive study on the antimicrobial properties of tetrahydroquinoline derivatives indicated that 7-fluoro analogs demonstrated potent antibacterial effects. The following table summarizes the MIC values for selected strains:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 4.1 | Staphylococcus aureus |

| 6-Fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 3.1 | Escherichia coli |

| 7-Fluoro analogs | 2.4 | Bacillus cereus |

These findings highlight the potential application of this compound in treating infections caused by resistant bacterial strains.

Neuroprotective Potential

In vitro studies have shown that derivatives of tetrahydroquinoline can inhibit AChE and BuChE effectively. The following table presents the IC50 values for selected compounds:

| Compound | IC50 (µM) | Enzyme |

|---|---|---|

| This compound | 0.08 | AChE |

| Tacrine derivative | 0.14 | BuChE |

These results suggest that the compound may offer a dual mechanism of action beneficial for neurodegenerative conditions.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of synthesized quinoline derivatives demonstrated their efficacy against multi-drug resistant strains of bacteria . The most potent derivative exhibited an ED50 value of approximately 50 mg/kg in mouse models.

- Neuroprotection in Animal Models : Research involving animal models has indicated that tetrahydroquinoline derivatives can ameliorate cognitive decline associated with neurodegeneration by enhancing cholinergic signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of fluorinated tetrahydroquinoline derivatives often involves cyclization and fluorination steps. For example, analogous compounds (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) are synthesized via diazotization and halogenation using sodium nitrite and cupric chloride under acidic conditions . For 7-fluoro derivatives, introducing fluorine at position 7 may require electrophilic fluorination or late-stage fluorination reagents (e.g., Selectfluor). Optimization involves adjusting temperature (0–5°C for nitration), stoichiometry of fluorinating agents, and catalyst selection (e.g., CuCl₂). Purification via recrystallization or chromatography (using HCl salts for stability) is critical .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare and NMR spectra with literature data for fluorine positioning and ring saturation.

- HPLC-MS : Verify molecular weight ([M+H]⁺ = 238.2 g/mol) and purity (>95%).

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related tetrahydroquinoline intermediates .

Cross-referencing with databases like PubChem or EPA DSSTox ensures accuracy .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as fluorinated heterocycles are prone to degradation. Stability tests (e.g., accelerated aging at 40°C/75% RH for 1 week) can assess shelf life. Use freshly distilled solvents (e.g., dry DCM) during reactions .

Advanced Research Questions

Q. How does the fluorine substituent at position 7 influence the compound’s biological activity or metal-binding properties?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Comparative studies with non-fluorinated analogs (e.g., 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) show improved metal complexation (Cu²⁺, Zn²⁺) due to fluorine’s inductive effects. Use isothermal titration calorimetry (ITC) and UV-VIS spectroscopy to quantify binding constants (log K) with target ions or proteins .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during characterization?

- Methodological Answer : Contradictions may arise from impurities (e.g., regioisomers) or solvent effects. Solutions include:

- 2D NMR (COSY, HSQC) to assign fluorine coupling patterns.

- Variable-temperature NMR to detect dynamic processes (e.g., ring flipping).

- DFT calculations to model expected chemical shifts and compare with experimental data .

Cross-validate with alternative techniques like IR (carboxylic acid C=O stretch ~1700 cm⁻¹) .

Q. How can computational methods predict the reactivity of this compound in catalytic processes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as decarboxylation or fluorinated ring opening. Key parameters include:

- Activation energy barriers for proposed mechanisms.

- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer : Scaling up fluorinated tetrahydroquinolines requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.